N-[2-(4-fluorophenyl)ethyl]-4,5-dimethoxy-2-nitrobenzamide
Description
N-[2-(4-Fluorophenyl)ethyl]-4,5-dimethoxy-2-nitrobenzamide is a benzamide derivative featuring a 4,5-dimethoxy-2-nitrobenzoyl core linked to a 4-fluorophenethylamine moiety. The nitro group at the 2-position and methoxy substituents at the 4- and 5-positions contribute to its electron-deficient aromatic system, while the 4-fluorophenethyl chain introduces steric bulk and lipophilicity.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-4,5-dimethoxy-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O5/c1-24-15-9-13(14(20(22)23)10-16(15)25-2)17(21)19-8-7-11-3-5-12(18)6-4-11/h3-6,9-10H,7-8H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXOYILHSHHQQMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NCCC2=CC=C(C=C2)F)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)ethyl]-4,5-dimethoxy-2-nitrobenzamide typically involves multiple steps:
Alkylation: The 2-nitro-4,5-dimethoxybenzamide is then subjected to alkylation with 2-(4-fluorophenyl)ethyl bromide in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)ethyl]-4,5-dimethoxy-2-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The methoxy groups can participate in nucleophilic aromatic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products
Reduction: 2-amino-4,5-dimethoxy-N-[2-(4-fluorophenyl)ethyl]benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding aldehydes or carboxylic acids.
Scientific Research Applications
Anticancer Activity
N-[2-(4-fluorophenyl)ethyl]-4,5-dimethoxy-2-nitrobenzamide has shown promise as a potential anticancer agent. In vitro studies have demonstrated its ability to inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation and survival pathways. For instance, compounds derived from this structure have been tested against epidermal growth factor receptor (EGFR) variants, showing varying degrees of inhibitory activity (IC50 values ranging from low micromolar to high micromolar concentrations) .
Kinase Inhibition
The compound has been evaluated for its inhibitory effects on several kinases, including:
- EGFR : Essential for cell signaling pathways that regulate cell division and survival.
- Abl Kinase : Associated with certain leukemias and solid tumors.
- Akt and Aurora B Kinases : Involved in cancer cell metabolism and mitosis.
These studies indicate that the compound may serve as a lead for developing new kinase inhibitors .
Case Study 1: Synthesis and Biological Evaluation
A study synthesized various derivatives of this compound and evaluated their biological activities against cancer cell lines. The results indicated that specific substitutions on the phenyl ring significantly enhanced the anticancer efficacy compared to the parent compound .
Case Study 2: Structure-Activity Relationship (SAR)
Research focused on understanding the structure-activity relationship of nitrobenzamide derivatives revealed that modifications at the 4-position of the fluorophenyl group led to increased potency against resistant cancer cell lines. This highlights the importance of functional group positioning in optimizing therapeutic effects .
Comparative Data Table
| Compound Name | Structure | IC50 (µM) | Target Kinase |
|---|---|---|---|
| This compound | Structure | 11.4 ± 2.9 | EGFR wt |
| N-(3-Chloro-4-fluorophenyl)-4,5-dimethoxy-2-nitrobenzamide | - | 31.4 ± 8.1 | EGFR L858R |
| N-(3-Ethynylphenyl)-4,5-dimethoxy-2-nitrobenzamide | - | >200 | EGFR T790M/L858R |
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-4,5-dimethoxy-2-nitrobenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the fluorophenyl group can enhance binding affinity to specific targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to three categories of analogs: (i) nitrobenzamides with methoxy substituents, (ii) fluorinated benzamide derivatives, and (iii) pesticidal nitroaromatics. Key distinctions in substituents, physicochemical properties, and inferred bioactivity are outlined below.
Nitrobenzamides with Methoxy Substituents
- N-(4,5-Dimethoxy-2-nitrophenyl)benzamide (19) (): Shares the 4,5-dimethoxy-2-nitrobenzamide backbone but lacks the 4-fluorophenethyl chain. The absence of the fluorinated alkyl group likely reduces lipophilicity and membrane permeability compared to the target compound. Potential applications in organic synthesis or as a precursor for nitration studies .
- 4-Methoxy-N,N-dimethyl-2,6-dinitroaniline (23) (): Contains two nitro groups and a dimethylamino substituent. Higher nitro group density may enhance reactivity but reduce metabolic stability.
Fluorinated Benzamide Derivatives
- N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (Diflufenican) (): A pyridinecarboxamide herbicide with difluorophenyl and trifluoromethylphenoxy groups. The trifluoromethyl group increases hydrophobicity and target-binding affinity compared to the single fluorine in the target compound .
N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide (Etobenzanid) ():
Pesticidal Nitroaromatics
- Lactofen (): A nitrobenzoate ester herbicide with a trifluoromethylphenoxy group. The ester group improves systemic mobility in plants, whereas the target compound’s amide linkage may limit translocation .
- Fluoroglycofen ethyl ester (): Features a nitrobenzoate core with ethoxy and trifluoromethylphenoxy substituents. Similar electron-withdrawing effects from the nitro group but distinct pharmacokinetics due to ester vs. amide functionalities .
Structural and Functional Analysis
Table 1: Comparative Analysis of Key Compounds
Key Findings:
Nitro Group Role : The 2-nitro group in the target compound and its analogs likely acts as an electron-withdrawing moiety, stabilizing negative charge in transition states during enzymatic interactions or degradation .
Pesticidal Potential: Structural parallels to lactofen and diflufenican suggest the target compound could inhibit acetolactate synthase (ALS) or other plant enzymes, though its amide group may limit efficacy compared to ester-based herbicides .
Q & A
Q. What are the recommended synthetic routes for N-[2-(4-fluorophenyl)ethyl]-4,5-dimethoxy-2-nitrobenzamide?
The compound can be synthesized via a one-pot catalyst-free reaction, which simplifies purification and reduces costs. Key steps include:
- Sequential coupling of 4,5-dimethoxy-2-nitrobenzoic acid with 2-(4-fluorophenyl)ethylamine under mild acidic conditions.
- Use of coupling agents like EDCI/HOBt for amide bond formation, followed by solvent removal under reduced pressure . Alternative routes may employ microwave-assisted synthesis to accelerate reaction kinetics, though solvent selection (e.g., DMF vs. THF) significantly impacts yield .
Q. How should researchers characterize the molecular structure of this compound?
Structural confirmation requires a multi-technique approach:
- NMR Spectroscopy : Analyze , , and NMR to verify substituent positions and fluorine integration .
- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding involving the nitro group) to validate stereoelectronic effects .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and isotopic patterns .
Q. What are the key physicochemical properties critical for experimental design?
- Solubility : The compound is sparingly soluble in aqueous media but dissolves in polar aprotic solvents (e.g., DMSO, DMF) due to its nitro and methoxy groups .
- Stability : Susceptible to photodegradation under UV light; store in amber vials at -20°C for long-term stability .
- Melting Point : Typically ranges between 180–185°C, with variations depending on crystallinity .
Advanced Research Questions
Q. What strategies optimize reaction yields during synthesis?
- Catalyst-Free Optimization : Adjust stoichiometry of reactants (1:1.2 molar ratio of acid to amine) and use excess base (e.g., DIPEA) to drive amidation .
- Solvent Screening : Test mixtures like DCM/THF (3:1) to balance reactivity and solubility.
- Stepwise Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol to achieve >95% purity .
Q. How can researchers resolve contradictions in reported bioactivity data?
Discrepancies often arise from assay variability. Mitigation strategies include:
- Standardized Assay Conditions : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls (e.g., DMSO vehicle at <0.1% v/v) .
- Dose-Response Validation : Perform IC curves in triplicate across 8–12 concentrations to assess reproducibility .
- Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and fluorescence polarization for enzymatic inhibition .
Q. What methodologies are effective for studying interactions with biological targets?
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases) or receptors, focusing on the nitro group’s electron-withdrawing effects .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess specificity for target proteins .
- Fluorescence Quenching : Monitor changes in tryptophan fluorescence of proteins upon compound binding to infer conformational changes .
Q. How can researchers evaluate the compound’s metabolic stability in vitro?
- Microsomal Incubations : Incubate with liver microsomes (human/rat) and NADPH cofactor, followed by LC-MS/MS to track metabolite formation (e.g., demethylation of methoxy groups) .
- CYP450 Inhibition Screening : Test against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
